Thp-peg5
Overview
Description
The compound “Tetrahydropyranyl-Polyethylene Glycol 5” (Thp-peg5) is a monodispersed linear polyethylene glycol derivative. It is characterized by the presence of a tetrahydropyran (Thp) group and a polyethylene glycol (PEG) chain with five ethylene glycol units. This compound is widely used in various scientific and industrial applications due to its unique chemical properties, including its solubility, stability, and ability to form conjugates with other molecules .
Scientific Research Applications
Tetrahydropyranyl-Polyethylene Glycol 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Mechanism of Action
Target of Action
THP-PEG5, also known as this compound-OH, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound involves the selective degradation of target proteins . This is achieved by exploiting the intracellular ubiquitin-proteasome system . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis . By selectively targeting proteins for degradation, this compound can influence various cellular processes.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can have various downstream effects depending on the specific target protein being degraded. For example, if the target protein is involved in a disease pathway, its degradation could potentially lead to therapeutic benefits.
Action Environment
The action of this compound, like other PROTACs, takes place intracellularly, within the environment of the cell . Various factors can influence the action, efficacy, and stability of this compound. These include the expression levels of the E3 ubiquitin ligase and the target protein, the presence of competing substrates, and the overall state of the ubiquitin-proteasome system .
Safety and Hazards
According to the safety data sheet, THP-PEG5 is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water . If inhaled, it is suggested to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water .
Future Directions
THP-PEG5 has potential applications in the field of drug delivery. For instance, a study has shown that this compound can be used in the differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform . This suggests that this compound could be a useful tool for potential DC-based immunotherapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydropyranyl-Polyethylene Glycol 5 typically involves the protection of hydroxyl groups using tetrahydropyran (Thp) and the subsequent polymerization of ethylene glycol units. The process begins with the reaction of ethylene glycol with tetrahydropyran in the presence of an acid catalyst to form the protected intermediate. This intermediate is then subjected to polymerization reactions to achieve the desired chain length of five ethylene glycol units .
Industrial Production Methods
Industrial production of Tetrahydropyranyl-Polyethylene Glycol 5 involves large-scale polymerization processes. These processes are carried out in controlled environments to ensure the purity and consistency of the final product. The use of advanced polymerization techniques and purification methods, such as distillation and chromatography, is common in industrial settings to achieve high-quality Tetrahydropyranyl-Polyethylene Glycol 5 .
Chemical Reactions Analysis
Types of Reactions
Tetrahydropyranyl-Polyethylene Glycol 5 undergoes various chemical reactions, including:
Oxidation: The Thp group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the Thp group back to its original hydroxyl form.
Substitution: The Thp group can be substituted with other functional groups, such as amines or thiols, to form derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Tetrahydropyranyl-Polyethylene Glycol 5, such as aldehydes, carboxylic acids, and substituted Thp-PEG compounds .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran (Thp): Used as a protecting group in organic synthesis.
Polyethylene Glycol (PEG): Widely used in various applications due to its solubility and biocompatibility.
Tetrahydrofuran (THF): A solvent with similar properties to Thp but with different applications.
Uniqueness
Tetrahydropyranyl-Polyethylene Glycol 5 is unique due to its combination of the Thp protecting group and the PEG chain. This combination provides enhanced solubility, stability, and versatility in various applications compared to other similar compounds .
Properties
IUPAC Name |
2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTYVMRXVARJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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